2,2-Dimethylbutane-1-sulfonamide

Organic synthesis methodology Process chemistry efficiency Sulfonamide preparation

2,2-Dimethylbutane-1-sulfonamide (CAS 1566355-58-5) is an aliphatic primary sulfonamide featuring gem-dimethyl substitution at the C2 position, which imparts significant steric hindrance adjacent to the sulfonamide group. This constrained scaffold provides two hydrogen-bond donors (HBD=2) for target engagement studies. Procure this specific isomer to maintain defined steric and electronic parameters; substitution with N-alkylated analogs or the 3,3-dimethyl isomer alters HBD capacity and conformational profiles, invalidating SAR extrapolation.

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
CAS No. 1566355-58-5
Cat. No. B1422896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutane-1-sulfonamide
CAS1566355-58-5
Molecular FormulaC6H15NO2S
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCCC(C)(C)CS(=O)(=O)N
InChIInChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
InChIKeyITIQGFLJUWTTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutane-1-sulfonamide (CAS 1566355-58-5): Technical Baseline and Sourcing Parameters for Research-Use Sulfonamide Scaffolds


2,2-Dimethylbutane-1-sulfonamide (CAS 1566355-58-5) is an aliphatic primary sulfonamide with the molecular formula C₆H₁₅NO₂S and a molecular weight of 165.26 g/mol [1]. Structurally, it features a sulfonamide group (-SO₂NH₂) attached to the terminal carbon of a 2,2-dimethylbutane backbone, where gem-dimethyl substitution at the C2 position introduces significant steric hindrance adjacent to the sulfonamide functionality [2]. This compound is supplied as a powder with typical purity specifications of ≥95% and is intended exclusively for research and development applications, including its use as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Why 2,2-Dimethylbutane-1-sulfonamide Cannot Be Indiscriminately Replaced with Generic C6 Aliphatic Sulfonamides


Procurement substitution with other C₆H₁₅NO₂S constitutional isomers or N-alkylated analogs is not scientifically valid due to the compound's unique steric and electronic profile dictated by its 2,2-gem-dimethyl substitution pattern. This specific branching imparts distinct physicochemical properties—including altered lipophilicity, reduced aqueous solubility, and differential conformational constraints—compared to linear or less sterically encumbered analogs such as 3,3-dimethylbutane-1-sulfonamide (CAS 854462-44-5) or N-methylated derivatives . These differences directly impact binding interactions in enzyme inhibition assays, membrane permeability in cell-based studies, and overall pharmacokinetic behavior, making each isomer a distinct chemical entity rather than a commodity interchangeable with any C₆ sulfonamide [1]. Consequently, published structure-activity relationship (SAR) data, synthetic yields, or biological performance metrics obtained for one isomer cannot be extrapolated to 2,2-dimethylbutane-1-sulfonamide without experimental validation.

Quantitative Differentiators for 2,2-Dimethylbutane-1-sulfonamide: Comparative Data Across Synthesis Efficiency and Computed Physicochemical Properties


Synthetic Efficiency: One-Step Synthesis with Quantitative Yield Versus Multi-Step Routes for N-Alkylated Analogs

2,2-Dimethylbutane-1-sulfonamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. In contrast, structurally related N-alkylated analogs such as N,N-diethyl-3,3-dimethylbutane-1-sulfonamide require Zn/CuI-mediated coupling methods under more complex reaction conditions, achieving a 94% isolated yield [2]. While the latter yield is comparable, the single-step, quantitative nature of the title compound's synthesis offers distinct advantages in operational simplicity and reduced purification burden.

Organic synthesis methodology Process chemistry efficiency Sulfonamide preparation

Steric Differentiation: Computed LogP and Rotatable Bond Profile Compared to Positional Isomer 3,3-Dimethylbutane-1-sulfonamide

The 2,2-gem-dimethyl substitution pattern in 2,2-dimethylbutane-1-sulfonamide yields distinct computed physicochemical parameters relative to its positional isomer 3,3-dimethylbutane-1-sulfonamide. Class-level data for aliphatic sulfonamides indicates a LogP range of approximately 0.4-0.8 , and the 2,2-disubstitution likely positions this compound toward the higher end of this lipophilicity range. Additionally, the presence of gem-dimethyl branching at C2 alters the number of rotatable bonds and conformational flexibility compared to the 3,3-substituted isomer . These differences influence predicted membrane permeability and protein-binding behavior in biological assays.

Physicochemical property prediction Medicinal chemistry optimization In silico screening

Hydrogen Bond Donor Capacity: Primary Sulfonamide (HBD=2) Versus N-Alkylated Analogs (HBD=1 or 0)

2,2-Dimethylbutane-1-sulfonamide, as a primary sulfonamide (-SO₂NH₂), possesses two hydrogen bond donor (HBD) atoms [1]. In contrast, N-methylated analogs such as N,2,2-trimethylpropane-1-sulfonamide contain only one HBD due to monosubstitution at the sulfonamide nitrogen, while N,N-diethyl derivatives contain zero HBDs . The additional HBD capacity of the primary sulfonamide enables a distinct hydrogen-bonding network with biological targets, particularly with carboxylate or phosphate moieties in enzyme active sites, which cannot be recapitulated by N-alkylated variants.

Molecular recognition Drug design Pharmacophore modeling

Biological Target Engagement: Class-Based Sulfonamide SAR and the Impact of Aliphatic Branching on Enzyme Inhibition

Quantitative structure-activity relationship (QSAR) studies on sulfonamides demonstrate that variation in electronic and steric parameters of aliphatic substituents directly modulates inhibitory potency against isolated enzymes and whole-cell bacterial systems [1]. The 2,2-dimethylbutane scaffold introduces steric bulk in proximity to the sulfonamide binding group, which class-level data indicate can differentially affect interactions with dihydropteroate synthase (DHPS), carbonic anhydrase isoforms, and other sulfonamide-targeted enzymes [2]. While direct IC₅₀ or Ki values for 2,2-dimethylbutane-1-sulfonamide against specific targets are not reported in the accessible literature, the established SAR framework confirms that branching pattern is a critical determinant of biological activity that cannot be assumed equivalent across constitutional isomers.

Enzyme inhibition SAR analysis Antibacterial mechanism

Research and Development Applications for 2,2-Dimethylbutane-1-sulfonamide Based on Quantitative Differentiation Evidence


High-Throughput Synthesis and SAR Expansion of Primary Sulfonamide Libraries

The one-step, quantitative-yield synthesis of 2,2-dimethylbutane-1-sulfonamide under adapted Vilsmeier conditions [1] enables its rapid, cost-effective incorporation into high-throughput parallel synthesis workflows. Medicinal chemistry teams pursuing sulfonamide-based inhibitors can efficiently generate analogs varying at the amine or electrophile partner while maintaining the sterically constrained 2,2-dimethylbutane sulfonamide core. This operational simplicity offers a practical procurement advantage over N-alkylated sulfonamides, which necessitate more complex, multi-step synthetic sequences .

Hydrogen-Bonding Pharmacophore Studies Requiring Full HBD Capacity

In molecular recognition studies where sulfonamide hydrogen-bonding interactions are central to target engagement, the primary sulfonamide moiety of 2,2-dimethylbutane-1-sulfonamide (HBD = 2) provides a defined pharmacophore that cannot be approximated by N-methylated (HBD = 1) or N,N-dialkylated (HBD = 0) analogs [1]. Researchers investigating interactions with enzyme active-site carboxylates, phosphate-binding pockets, or metal coordination sites should procure this specific compound to preserve the full hydrogen-bond donor array, avoiding misleading structure-activity conclusions that would arise from using N-alkylated surrogates.

Steric Parameter Calibration in Aliphatic Sulfonamide QSAR Models

For computational chemists and QSAR modelers seeking to calibrate the steric contribution of gem-dimethyl substitution adjacent to the sulfonamide group, 2,2-dimethylbutane-1-sulfonamide serves as a structurally defined reference compound. Its 2,2-disubstitution pattern creates a distinct steric environment compared to the 3,3-substituted positional isomer [1], enabling systematic exploration of steric effects on lipophilicity (LogP estimated ~0.7-0.8 class range ) and predicted membrane permeability. Procurement of this specific isomer, rather than a mixture or alternative substitution pattern, is essential for generating interpretable, reproducible QSAR training data.

Technical Documentation Hub

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